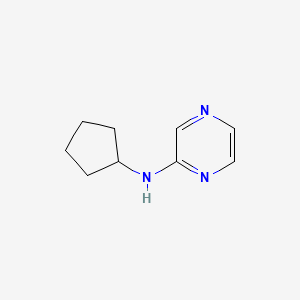
N-cyclopentylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentylpyrazin-2-amine (CPA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. CPA is a pyrazine derivative, which is a class of organic compounds that have shown promising biological activities. In
作用機序
The mechanism of action of N-cyclopentylpyrazin-2-amine is not fully understood. However, studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, N-cyclopentylpyrazin-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-cyclopentylpyrazin-2-amine has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and motivation.
Biochemical and Physiological Effects:
N-cyclopentylpyrazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopentylpyrazin-2-amine can inhibit the growth of cancer cells and bacteria. N-cyclopentylpyrazin-2-amine has also been shown to reduce inflammation in animal models of arthritis. In addition, N-cyclopentylpyrazin-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-cyclopentylpyrazin-2-amine in lab experiments is its relatively low cost and easy availability. However, one limitation is that N-cyclopentylpyrazin-2-amine can be toxic at high concentrations, which may limit its use in certain experiments. In addition, more research is needed to fully understand the potential side effects of N-cyclopentylpyrazin-2-amine.
将来の方向性
There are several future directions for research on N-cyclopentylpyrazin-2-amine. One area of interest is the development of new N-cyclopentylpyrazin-2-amine derivatives with improved biological activities. Another area of interest is the investigation of the potential use of N-cyclopentylpyrazin-2-amine in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of N-cyclopentylpyrazin-2-amine and its potential side effects.
Conclusion:
In conclusion, N-cyclopentylpyrazin-2-amine is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. While more research is needed to fully understand its mechanism of action and potential side effects, N-cyclopentylpyrazin-2-amine has the potential to be a valuable tool for scientific research.
合成法
The synthesis of N-cyclopentylpyrazin-2-amine involves the reaction of 2-aminopyrazine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction yields N-cyclopentylpyrazin-2-amine as a white crystalline solid with a melting point of 123-125°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-cyclopentylpyrazin-2-amine has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-cyclopentylpyrazin-2-amine has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-cyclopentylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVQJYQRQWLZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
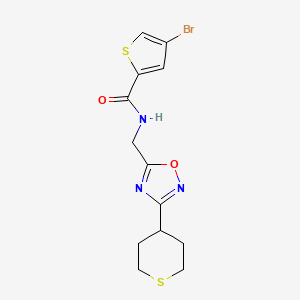
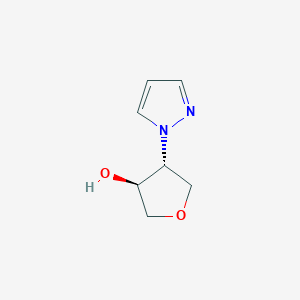
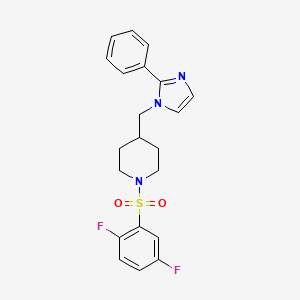
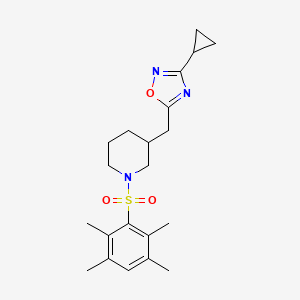
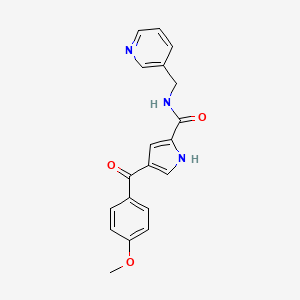
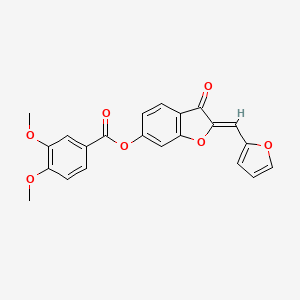

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)